4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
This compound features a pyrrolo[2,3-d]pyrimidine core with multiple substituents:
- Position 2: Chloro (-Cl)
- Position 4: Amino (-NH₂)
- Position 6: Bromo (-Br)
- Position 7: Methyl (-CH₃)
- Position 5: Carbonitrile (-C≡N)
The carbonitrile group contributes electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
4-amino-6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN5/c1-15-5(9)3(2-11)4-6(12)13-8(10)14-7(4)15/h1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFZUYWHTZQBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(N=C(N=C21)Cl)N)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursorsFor example, the synthesis may begin with the cyclization of a suitable precursor to form the pyrrolo[2,3-d]pyrimidine ring, followed by halogenation, amination, and nitrile formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction parameters and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile could serve as a lead compound in the development of new anticancer agents due to its ability to target specific pathways involved in tumor growth and survival .
- Antiviral Properties : The compound has also been evaluated for antiviral activity. Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives can inhibit viral replication, making them candidates for further exploration in antiviral drug development.
Synthesis and Development
The synthesis of this compound involves several chemical reactions, often starting from simpler pyrimidine derivatives. The synthesis process typically includes:
- Formation of the Pyrrolo Ring : Utilizing cyclization reactions to form the pyrrolo structure.
- Bromination and Chlorination : Introducing bromine and chlorine atoms at specified positions on the ring to enhance biological activity.
- Final Functionalization : Adding amino and cyano groups to complete the synthesis.
This multi-step synthesis allows for the modification of the compound to optimize its pharmacological properties.
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against several cancer cell lines. The results indicated significant cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
Case Study 2: Antiviral Screening
Another study focused on the antiviral properties of this compound against RNA viruses. The research demonstrated that certain derivatives exhibited promising antiviral activity in vitro, leading to further investigations into their mechanism of action and potential as antiviral therapeutics.
Mechanism of Action
The mechanism of action of 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on the cell surface, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Structural Variations and Key Differences
Table 1: Substituent Comparison of Pyrrolo[2,3-d]Pyrimidine Derivatives
Reactivity and Functional Group Interactions
- Carbonitrile Reactivity: The 5-cyano group in the target compound is less reactive than in analogs lacking amino or bromo substituents due to electron-donating effects of NH₂ and Br .
- Halogen Effects : Bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki coupling) for further derivatization, as seen in phenylethenyl-substituted analogs .
Table 2: Comparative Properties
- The target compound’s methyl group may enhance membrane permeability compared to non-alkylated analogs.
Structural and Crystallographic Insights
- Co-crystal structures (e.g., HSP90 inhibitors in ) reveal that substituents like dichlorophenyl and methyl groups optimize binding pocket interactions . The target compound’s methyl and halogen groups may similarly enhance target engagement.
Biological Activity
4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS No. 2177263-53-3) is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure, characterized by various substituents such as amino, bromo, chloro, and carbonitrile groups, positions it as a compound of significant interest in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.
The compound has a molecular formula of C8H5BrClN5 and a molecular weight of 286.52 g/mol. It exhibits a density of approximately 2.05 g/cm³ and a predicted pKa value of 1.34, indicating its acidic nature .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites. For instance, it has been shown to act as an inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase with IC50 values ranging from 0.52 to 31.64 μM .
- Receptor Modulation : It can interact with cell surface receptors, modulating various signaling pathways that influence cellular responses.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cells by targeting key enzymes involved in cell cycle regulation. For example, compounds structurally similar to this pyrrolopyrimidine have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant activity against several pathogens, including strains of Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for active derivatives were reported as low as 0.22 μg/mL, indicating strong antimicrobial potential .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various derivatives related to this compound. The results highlighted significant inhibition zones against tested pathogens, with some derivatives showing synergistic effects when combined with conventional antibiotics like Ciprofloxacin .
- Anticancer Activity : Another study focused on the anticancer properties of pyrrolopyrimidine derivatives, showing that modifications in the structure could enhance their cytotoxic effects against specific cancer types .
Comparative Analysis
The uniqueness of this compound compared to similar compounds lies in its specific combination of functional groups that allow for diverse chemical modifications and biological interactions.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Structure | Moderate Anticancer |
| 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Structure | Low Antimicrobial |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile?
- Methodology :
- Copper-catalyzed cyclization : React 4-(alkylamino)-5-iodopyrimidines with propanedinitrile (malononitrile) in dimethyl sulfoxide (DMSO) at 100°C, using CuI/K₂CO₃ as a catalyst. This method introduces the cyano group and forms the pyrrolopyrimidine core .
- Halogenation strategies : Bromination can be achieved via N-bromosuccinimide (NBS) in dichloromethane under ambient conditions, while chlorination may involve NaH-mediated substitution with iodomethane in DMF .
Q. How is this compound characterized using spectroscopic techniques?
- Key data :
- ¹H/¹³C NMR : Aromatic protons in the pyrrolopyrimidine core appear as singlets at δ 7.5–8.5 ppm. The methyl group at position 7 resonates as a singlet near δ 2.3–2.5 ppm .
- IR spectroscopy : The cyano group (C≡N) shows a sharp peak at ~2200 cm⁻¹, while NH₂ stretches appear as broad bands at ~3300–3500 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (M⁺) are observed at m/z 293/295 (Br isotope pattern) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in halogenated pyrrolopyrimidine synthesis?
- Case study :
- Bromination : Using NBS in DCM (Method B, 76% yield) is more efficient than NaH/CH₃I in DMF (Method A, 88% yield but lower scalability) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. Dichloromethane minimizes byproduct formation during bromination .
- Data table :
| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| CuI/K₂CO₃/DMSO | Copper iodide | 6–8 | 65–70 | >95% |
| NBS/DCM | None | 2 | 76 | 90% |
Q. What strategies resolve contradictions in spectroscopic data for substituent effects?
- Challenge : Discrepancies in NH₂ proton signals due to tautomerism or solvent interactions.
- Solutions :
- Variable-temperature NMR : Conduct experiments at −20°C to slow tautomerization and resolve splitting .
- Deuteration : Exchange NH protons with D₂O to confirm assignments .
- Example : In 7-methyl derivatives, the NH₂ group may appear as a broad singlet (δ 7.5 ppm) in DMSO-d₆ but split into doublets in CDCl₃ due to hydrogen bonding .
Q. How does regioselectivity impact halogenation at positions 2, 4, and 6?
- Mechanistic insight :
- Electrophilic substitution : Bromine preferentially attacks the electron-rich position 6 due to resonance stabilization from the adjacent amino group .
- Steric effects : Methyl substitution at position 7 directs chlorination to position 2 by shielding position 3 .
- Experimental validation :
- Control reaction : Halogenate the core without the methyl group; observe altered regioselectivity via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
